4-bromo-3-fluoro-3'-thiomorpholinomethyl benzophenone

Catalog No.
S744766
CAS No.
898763-28-5
M.F
C18H17BrFNOS
M. Wt
394.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-3-fluoro-3'-thiomorpholinomethyl benzophen...

CAS Number

898763-28-5

Product Name

4-bromo-3-fluoro-3'-thiomorpholinomethyl benzophenone

IUPAC Name

(4-bromo-3-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone

Molecular Formula

C18H17BrFNOS

Molecular Weight

394.3 g/mol

InChI

InChI=1S/C18H17BrFNOS/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2

InChI Key

KXOQRZSUEICTTF-UHFFFAOYSA-N

SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Br)F

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Br)F

Photoactive Materials

Field: Chemical Crystallography

Application: The compound Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate, which is structurally similar to the compound , has been synthesized and characterized for its photoactive properties .

Method: The synthesis and structure of this novel ortho-fluoroazobenzene is described in the research. The molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .

Results: Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

Biomolecule Immobilization and Bioconjugation

Field: Materials Chemistry

Application: 4-Fluoro-3-nitrophenyl azide, a compound similar to the one , is used for bioconjugation and functionalization of polymer surfaces .

Results: The FNAB-activated surface was found to conjugate a biomolecule without any catalyst, reagent, or modification .

Organic Intermediate

Field: Organic Chemistry

Application: 3-Fluoro-4-bromophenol, a compound similar to the one , can be used as a fluorine-containing organic intermediate .

Results: This compound can be used for the synthesis of medicines, pesticides, dyes, etc .

Research Material

Field: Various (Medical, Environmental, Industrial Research)

Application: 4-Bromo-3-fluoro-3’-thiomorpholinomethylbenzophenone, the compound , is used in various fields such as medical research, environmental research, and industrial research.

Synthesis of Medicines, Pesticides, Dyes

Field: Pharmaceutical Chemistry

Various Research Fields

Field: Medical, Environmental, Industrial Research

4-Bromo-3-fluoro-3'-thiomorpholinomethyl benzophenone is a synthetic compound characterized by its unique chemical structure, which includes a benzophenone core substituted with bromine and fluorine atoms, as well as a thiomorpholinomethyl group. Its molecular formula is C18H17BrFNOSC_{18}H_{17}BrFNOS, and it has a molecular weight of approximately 394.31 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science due to its diverse functional groups that can interact with biological systems and other chemical entities.

  • Mild skin and eye irritation: Benzophenones may cause irritation upon contact with skin or eyes [].
  • Potential endocrine disruption: Some benzophenone derivatives have been shown to have weak estrogenic activity [].

  • Substitution Reactions: The bromine and fluorine atoms can be replaced through nucleophilic substitution, allowing for the introduction of various functional groups.
  • Oxidation: The compound can undergo oxidation, leading to the formation of corresponding ketones or carboxylic acids when treated with oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride .

The biological activity of 4-bromo-3-fluoro-3'-thiomorpholinomethyl benzophenone is an area of active research. Compounds with similar structures have shown potential as:

  • Antitumor Agents: Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy.
  • Antimicrobial Activity: The presence of the thiomorpholine moiety may enhance the compound's ability to inhibit microbial growth.
  • Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in metabolic pathways, impacting various biological processes .

The synthesis of 4-bromo-3-fluoro-3'-thiomorpholinomethyl benzophenone typically involves several steps:

  • Formation of the Benzophenone Core: This initial step can be achieved through Friedel-Crafts acylation, where benzene is acylated with benzoyl chloride in the presence of a Lewis acid catalyst.
  • Introduction of Bromine and Fluorine Substituents: Electrophilic aromatic substitution reactions are employed to introduce bromine (using bromine gas or thionyl chloride) and fluorine (using fluorinating agents).
  • Attachment of the Thiomorpholinomethyl Group: This final step involves a nucleophilic substitution reaction where the benzophenone derivative reacts with a thiomorpholine derivative in the presence of a base like sodium hydride .

4-Bromo-3-fluoro-3'-thiomorpholinomethyl benzophenone has several potential applications:

  • Pharmaceutical Industry: Its unique structure may lead to the development of new drugs targeting specific diseases, particularly in oncology and infectious diseases.
  • Material Science: The compound could be utilized in developing advanced materials due to its photochemical properties.
  • Chemical Research: It serves as a valuable intermediate in organic synthesis, facilitating further chemical modifications and studies .

Studies on the interactions of 4-bromo-3-fluoro-3'-thiomorpholinomethyl benzophenone with biological targets are crucial for understanding its mechanism of action. Preliminary data suggest that it may interact with specific proteins or enzymes, potentially modulating their activity. These interactions could lead to significant biological effects, making it an interesting candidate for further pharmacological studies .

Several compounds share structural similarities with 4-bromo-3-fluoro-3'-thiomorpholinomethyl benzophenone. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenoneC18H17BrFNOSC_{18}H_{17}BrFNOSDifferent positioning of bromine and fluorine
4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenoneC18H17BrFNOC_{18}H_{17}BrFNOContains a pyrrolidine instead of thiomorpholine
4-Bromo-3-fluoro-2-methylbenzophenoneC18H17BrFC_{18}H_{17}BrFLacks thiomorpholine moiety, simpler structure

Uniqueness

The uniqueness of 4-bromo-3-fluoro-3'-thiomorpholinomethyl benzophenone lies in its combination of halogen substituents and the thiomorpholinomethyl group, which may enhance its biological activity compared to similar compounds. This structural arrangement could lead to distinct pharmacological properties, making it a subject of interest for further research in drug development and chemical synthesis .

XLogP3

4.3

Wikipedia

(4-Bromo-3-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone

Dates

Last modified: 08-15-2023

Explore Compound Types